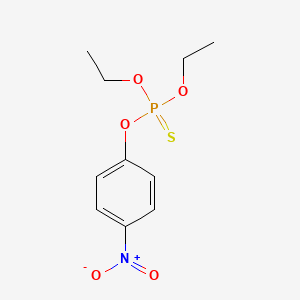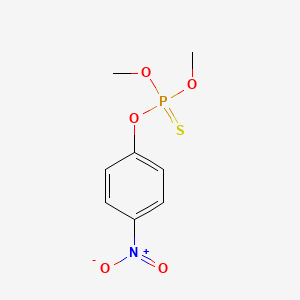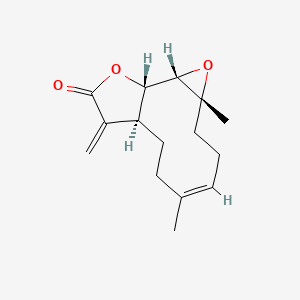
焦绿B
描述
焦磷红B是一种合成染料,属于呫吨类染料。它以其鲜艳的红色而闻名,常用于生物染色和荧光显微镜。 焦磷红B的分子式为C21H27ClN2O,分子量为358.91 g/mol .
科学研究应用
焦磷红B在科学研究中具有广泛的应用范围:
化学: 它用作pH指示剂和氧化还原反应中的指示剂。
生物学: 焦磷红B通常用于染色细胞中的RNA和DNA,使其在组织学和细胞学中发挥重要作用。
医学: 它用于诊断程序中,用于染色组织和细胞以进行显微镜检查。
作用机制
焦磷红B的主要作用机制是通过其与核酸结合的能力。它插入DNA和RNA的碱基对之间,导致吸收和发射光谱发生偏移。 这一特性使其在荧光显微镜和其他成像技术中非常有用 .
生化分析
Biochemical Properties
Pyronine B interacts with various biomolecules in its role as a staining agent. It is particularly known for its interaction with nucleic acids, where it is used in the methyl green-pyronin method for differential coloration . The nature of these interactions is primarily electrostatic, with the cationic dye binding to the negatively charged phosphate backbone of nucleic acids .
Cellular Effects
The effects of Pyronine B on cells are primarily observed in the context of staining procedures. The dye can bind to nucleic acids within the cell, allowing for the visualization of these structures under a microscope
Molecular Mechanism
The molecular mechanism of Pyronine B primarily involves its interaction with nucleic acids. The cationic dye binds to the negatively charged phosphate groups of nucleic acids, allowing it to stain these structures for visualization
Temporal Effects in Laboratory Settings
The temporal effects of Pyronine B in laboratory settings are largely related to its stability and degradation over time. According to one source, Pyronine B is soluble in water and can be stored under desiccating conditions for up to 12 months
Metabolic Pathways
It is known that Pyronine B can interact with nucleic acids
Transport and Distribution
The transport and distribution of Pyronine B within cells and tissues are primarily related to its role as a staining agent. The dye is known to bind to nucleic acids, which can influence its localization within the cell
Subcellular Localization
The subcellular localization of Pyronine B is primarily associated with nucleic acids, given its role as a staining agent
准备方法
合成路线和反应条件
焦磷红B可以通过一系列化学反应合成,包括邻苯二甲酸酐与间苯二酚缩合,然后用二乙胺烷基化。 反应条件通常包括在催化剂(如氯化锌)存在下加热反应物 .
工业生产方法
在工业环境中,焦磷红B的生产涉及使用类似于实验室合成中的反应途径的大规模合成。 该过程针对更高的产量和纯度进行了优化,通常涉及连续流动反应器和先进的纯化技术 .
化学反应分析
反应类型
焦磷红B会经历各种化学反应,包括:
氧化: 焦磷红B可以被氧化形成不同的产物,具体取决于所使用的氧化剂。
还原: 它可以被还原形成无色的无色化合物。
常用试剂和条件
氧化: 常用的氧化剂包括高锰酸钾和过氧化氢。
还原: 使用硼氢化钠和氢化锂铝等还原剂。
主要形成的产物
这些反应形成的主要产物取决于所使用的具体试剂和条件。 例如,氧化会导致形成羧酸,而还原则会产生无色染料 .
相似化合物的比较
类似化合物
焦磷红Y: 类似于焦磷红B,但具有不同的烷基基团。
吖啶红: 另一种具有类似荧光特性的呫吨染料。
罗丹明B: 一种具有羧基苯基部分的类似染料.
独特性
焦磷红B以其对RNA的强亲和力而独树一帜,使其特别适用于染色生物样品中的RNA。 它的荧光特性也使其成为各种成像技术中宝贵的工具 .
属性
IUPAC Name |
[6-(diethylamino)xanthen-3-ylidene]-diethylazanium;chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N2O.ClH/c1-5-22(6-2)18-11-9-16-13-17-10-12-19(23(7-3)8-4)15-21(17)24-20(16)14-18;/h9-15H,5-8H2,1-4H3;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXZRDVVUVDYSCQ-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC2=C(C=C1)C=C3C=CC(=[N+](CC)CC)C=C3O2.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
62669-69-6 (perchlorate) | |
| Record name | Pyronine B | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002150483 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID1062209 | |
| Record name | Pyronine B | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1062209 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
358.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Green needles; [Amresco MSDS] | |
| Record name | Pyronine B | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/21614 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
2150-48-3 | |
| Record name | Pyronine B | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2150-48-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pyronine B | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002150483 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | PYRONINE B | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=44690 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Xanthylium, 3,6-bis(diethylamino)-, chloride (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Pyronine B | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1062209 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,6-bis(diethylamino)xanthylium chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.755 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PYRONINE B | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N3P889IX5O | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of Pyronine B?
A1: Pyronine B has a molecular formula of C17H19ClN2O and a molecular weight of 302.80 g/mol. []
Q2: What are the spectroscopic properties of Pyronine B?
A2: Pyronine B exhibits characteristic absorbance and fluorescence spectra. In aqueous solutions, it typically shows an absorbance maximum around 545-550 nm. [] The exact position of the absorbance and emission maxima can be influenced by factors such as solvent polarity, pH, and the presence of complexing agents. [, ]
Q3: How does Pyronine B interact with cyclodextrins?
A3: Pyronine B forms inclusion complexes with cyclodextrins, particularly β-cyclodextrin (βCD) and γ-cyclodextrin (γCD). This interaction is driven by hydrophobic forces and can lead to changes in the spectroscopic properties of Pyronine B, such as shifts in absorbance and fluorescence maxima, as well as changes in fluorescence intensity. [, , ]
Q4: Can Pyronine B be incorporated into polymer films?
A4: Yes, Pyronine B can be incorporated into polymer films, such as cellulose diacetate and polyvinyl alcohol. The presence of plasticizers in these films can impact the oxygen permeability and, consequently, the fluorescence properties of incorporated Pyronine B. []
Q5: How is Pyronine B used in analytical chemistry?
A5: Pyronine B acts as a spectroscopic probe in various analytical applications. It is used in the determination of compounds like glucose [], artemisinin [, ], vanadium [], nitrite [], chondroitin sulfate [], hyaluronic acid [], RNA [], heparin [], and iodide []. These methods rely on the changes in Pyronine B's spectroscopic properties upon interaction with the target analyte or through its involvement in enzyme-catalyzed reactions.
Q6: How is Pyronine B employed in fluorescence-based assays?
A6: Pyronine B serves as a fluorogenic substrate for enzymes like horseradish peroxidase (HRP) and tyrosinase. In the presence of these enzymes and their respective substrates (e.g., hydrogen peroxide, artemisinin), Pyronine B undergoes oxidation, leading to fluorescence quenching. This phenomenon allows for the indirect detection and quantification of the enzyme substrates. [, , ]
Q7: Can Pyronine B be used for metal ion detection?
A7: Yes, Pyronine B forms complexes with certain metal ions, causing changes in its spectroscopic properties. This characteristic has been exploited for the determination of trace amounts of metal ions, such as vanadium, through methods like cloud point extraction coupled with flow injection analysis and fluorescence detection. []
Q8: Does Pyronine B interact with nucleic acids?
A8: Pyronine B exhibits a strong affinity for nucleic acids, particularly DNA and RNA. It can intercalate into the DNA helix, leading to changes in its spectroscopic properties. This interaction forms the basis for several analytical methods for nucleic acid detection and quantification. [, , ]
Q9: How does Pyronine B interact with proteins?
A9: Pyronine B interacts with proteins, such as bovine serum albumin (BSA). The interaction primarily occurs through electrostatic forces, causing fluorescence quenching of BSA. This interaction can be utilized to study protein-ligand binding and conformational changes in proteins. []
Q10: What are some other applications of Pyronine B?
A10: Besides analytical applications, Pyronine B finds use in areas like:
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















